7-methoxyquinoline-8-carboxylic acid

Overview

Description

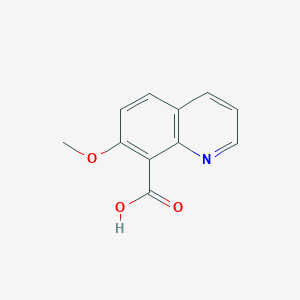

7-methoxyquinoline-8-carboxylic acid is a heterocyclic aromatic compound that features a quinoline core structure

Mechanism of Action

The mode of action of these compounds often involves their interaction with multiple receptors, leading to changes in cellular processes . The specific targets and mode of action can vary widely depending on the specific compound and its functional groups.

In terms of pharmacokinetics, the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds can also vary widely and are influenced by factors such as the compound’s chemical structure, the route of administration, and individual patient factors .

The result of action and the biochemical pathways affected by these compounds can also vary widely and depend on the specific compound and its targets .

Finally, the action environment, including how environmental factors influence the compound’s action, efficacy, and stability, can also vary and is an area of active research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxyquinoline-8-carboxylic acid typically involves the following steps:

Starting Material: The synthesis often begins with a quinoline derivative.

Methoxylation: Introduction of a methoxy group at the 7-position of the quinoline ring.

Carboxylation: Introduction of a carboxylic acid group at the 8-position.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Common techniques include:

Catalytic Reactions: Utilizing catalysts to enhance reaction rates.

Reflux Conditions: Maintaining the reaction mixture at its boiling point to ensure complete reaction.

Chemical Reactions Analysis

Types of Reactions

7-methoxyquinoline-8-carboxylic acid can undergo various chemical reactions, including:

Oxidation: Conversion to quinoline N-oxide derivatives.

Reduction: Reduction of the carboxylic acid group to an alcohol.

Substitution: Electrophilic substitution reactions on the quinoline ring.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Substitution Reagents: Such as halogens or nitro groups for substitution reactions.

Major Products

Oxidation Products: Quinoline N-oxides.

Reduction Products: Quinoline alcohol derivatives.

Substitution Products: Various substituted quinoline derivatives.

Scientific Research Applications

7-methoxyquinoline-8-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis.

Biology: Investigated for its potential as a bioactive molecule.

Medicine: Explored for its potential therapeutic properties.

Industry: Utilized in the development of materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

8-Hydroxyquinoline: A related compound with a hydroxyl group instead of a methoxy group.

Quinoline-8-carboxylic acid: Lacks the methoxy group at the 7-position.

Uniqueness

7-methoxyquinoline-8-carboxylic acid is unique due to the presence of both a methoxy group and a carboxylic acid group on the quinoline ring, which may confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

7-Methoxyquinoline-8-carboxylic acid (MQCA) is a heterocyclic compound characterized by a quinoline core structure, with a methoxy group at position 7 and a carboxylic acid at position 8. Its molecular formula is C₁₁H₉NO₃, and it has garnered attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. This article reviews the biological activity of MQCA, supported by various studies and case reports.

Chemical Structure and Properties

The unique structure of MQCA contributes to its pharmacological potential. The presence of the methoxy and carboxylic acid functional groups allows for various interactions with biological targets, enhancing its activity against multiple pathogens and possibly cancer cells.

| Property | Details |

|---|---|

| Molecular Formula | C₁₁H₉NO₃ |

| Molecular Weight | 203.19 g/mol |

| Functional Groups | Methoxy, Carboxylic Acid |

Antimicrobial Activity

MQCA has been studied for its antimicrobial properties, demonstrating effectiveness against several bacterial strains. Research indicates that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Case Studies

- Antibacterial Efficacy : In a study assessing various derivatives of quinoline compounds, MQCA showed potent activity against Staphylococcus aureus and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values indicated that MQCA was more effective than some conventional antibiotics, suggesting its potential as a lead compound for developing new antibacterial agents .

- Mechanism of Action : The mechanism through which MQCA exerts its antibacterial effects may involve the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways. Studies have shown that MQCA can bind to specific enzymes critical for bacterial survival, thus inhibiting their function .

Anti-inflammatory Properties

In addition to its antimicrobial effects, MQCA has been investigated for its anti-inflammatory potential. Preliminary studies suggest that it may modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

Research Findings

- Cytokine Modulation : In vitro studies demonstrated that MQCA reduced the levels of inflammatory cytokines such as TNF-alpha and IL-1 beta in activated macrophages. This suggests a potential role in treating inflammatory diseases .

Anticancer Potential

The anticancer properties of MQCA are an area of growing interest. Research indicates that it may induce cytotoxic effects in various cancer cell lines.

Detailed Findings

- Cytotoxic Activity : MQCA was tested against several cancer cell lines, including glioblastoma and carcinoma cells. Results showed that it induced apoptosis in these cells, likely through the activation of stress-related signaling pathways .

- Mechanistic Insights : The proposed mechanism involves the formation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways. This dual action could make MQCA a promising candidate for further development as an anticancer agent .

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetics of MQCA is crucial for evaluating its therapeutic potential. Current research is focused on its absorption, distribution, metabolism, and excretion (ADME) profiles.

Key Insights

Properties

IUPAC Name |

7-methoxyquinoline-8-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-8-5-4-7-3-2-6-12-10(7)9(8)11(13)14/h2-6H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXDHBRKFWUOAPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=CC=N2)C=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159427-80-1 | |

| Record name | 7-methoxyquinoline-8-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.